Apalutamide-d7

LC-MS/MS Bioanalysis Stable Isotope Labeling

Apalutamide-d7 (ARN-509-d7) is a stable isotope-labeled internal standard (SIL-IS), specifically a deuterated analog of the FDA-approved androgen receptor (AR) antagonist apalutamide, designed for the precise quantification of the parent drug in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS). With a molecular formula of C21H8D7F4N5O2S and a molecular weight of 484.48 g/mol, this compound incorporates seven deuterium atoms, resulting in a +7 Da mass shift from the unlabeled analyte (MW 477.44) that ensures chromatographic co-elution while providing baseline mass spectrometric resolution.

Molecular Formula C21H15F4N5O2S
Molecular Weight 484.5 g/mol
Cat. No. B12366656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApalutamide-d7
Molecular FormulaC21H15F4N5O2S
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F
InChIInChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)/i1D3,5D2,6D2
InChIKeyHJBWBFZLDZWPHF-FJNYTKNASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apalutamide-d7 for LC-MS/MS Bioanalysis: Procurement Specifications and Analytical Grade Overview


Apalutamide-d7 (ARN-509-d7) is a stable isotope-labeled internal standard (SIL-IS), specifically a deuterated analog of the FDA-approved androgen receptor (AR) antagonist apalutamide, designed for the precise quantification of the parent drug in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. With a molecular formula of C21H8D7F4N5O2S and a molecular weight of 484.48 g/mol, this compound incorporates seven deuterium atoms, resulting in a +7 Da mass shift from the unlabeled analyte (MW 477.44) that ensures chromatographic co-elution while providing baseline mass spectrometric resolution . This product is supplied for research and development purposes, primarily as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and clinical pharmacokinetic studies [2].

Why Apalutamide-d7 Cannot Be Substituted with Unlabeled Apalutamide or Alternative Internal Standards in Regulated Bioanalysis


Generic substitution of Apalutamide-d7 with the unlabeled parent compound or a non-isotopic internal standard fails to meet the analytical rigor required for regulatory-compliant quantification. The primary failure mode arises from differential matrix effects and ionization efficiency. Unlabeled apalutamide cannot be distinguished from the analyte in a mass spectrometer, rendering it useless as an internal standard [1]. Conversely, a non-deuterated structural analog may exhibit distinct chromatographic retention, differential extraction recovery, and unique susceptibility to ion suppression or enhancement from endogenous plasma components (e.g., phospholipids), leading to systematic bias in quantification [2]. Apalutamide-d7, as a stable isotope-labeled analog, co-elutes with the analyte and experiences near-identical matrix effects and ionization behavior, thereby correcting for sample-to-sample variability and ensuring method accuracy and precision as mandated by bioanalytical guidelines (FDA, EMA) [3].

Quantitative Differentiation of Apalutamide-d7: Comparative Performance Data Against Analogs and Alternatives


Mass Spectrometric Resolution: Apalutamide-d7 vs. Unlabeled Apalutamide in Plasma

Apalutamide-d7 provides a +7 Da mass shift from the unlabeled apalutamide analyte (MW 477.44 vs. 484.48), ensuring baseline separation in the mass analyzer. This eliminates cross-talk between the analyte and internal standard channels, a critical requirement for high-sensitivity quantification in complex matrices like human plasma . In contrast, the unlabeled analyte itself cannot serve as an internal standard due to identical mass and fragmentation patterns, while lower-deuterated analogs (e.g., Apalutamide-d3 or d4) may present a risk of isotopic interference depending on the natural isotopic distribution of the analyte [1].

LC-MS/MS Bioanalysis Stable Isotope Labeling

Pharmacokinetic Improvement of N-Trideuteromethyl Analogs: Preclinical PK Comparison of Deuteration Strategy

While Apalutamide-d7 is primarily an analytical tool, the deuteration strategy at the N-trideuteromethyl position (identical to the labeling in Apalutamide-d7) has been shown to significantly enhance pharmacokinetic (PK) parameters in preclinical models. In a direct head-to-head study in rats, deuterated analog 19 (N-trideuteromethyl) demonstrated a 1.8-fold increase in peak plasma concentration (Cmax) and nearly doubled the total drug exposure (AUC0-∞) compared to the non-deuterated apalutamide (compound 18) [1]. This data, while from a therapeutic deuterated analog, provides class-level evidence for the metabolic stability conferred by deuteration at this specific site, a property that can translate to reduced signal variability in long-duration bioanalytical runs due to the internal standard's enhanced stability in biological fluids [2].

Pharmacokinetics Deuterium Isotope Effect Drug Development

Isotopic Purity Specification: Apalutamide-d7 vs. Competing Deuterated Standards

The analytical value of a deuterated internal standard is contingent on its isotopic purity. Apalutamide-d7 supplied by reputable vendors such as MedChemExpress and InvivoChem is specified with a chemical purity of ≥98% and is characterized as the specific D7 isotopologue . In contrast, some lower-cost or alternative deuterated apalutamide products (e.g., D3 or D4) may contain a mixture of isotopologues with varying degrees of deuteration, leading to a broader mass distribution. This isotopic impurity can manifest as a measurable 'background' signal in the analyte channel (M+0) or contribute to inaccurate correction factors, ultimately compromising the limit of quantification (LOQ) [1].

Analytical Reference Standards Quality Control Isotopic Purity

Regulatory Traceability: Apalutamide-d7 as a Pharmacopeial Reference Standard

Apalutamide-d7 is explicitly supplied for analytical method development and validation (AMV) and as a quality control (QC) standard for Abbreviated New Drug Applications (ANDA) and commercial production of apalutamide [1]. This designated use is a key differentiator from generic research-grade deuterated compounds, which may not be supported by the same level of documentation or traceability required by regulatory bodies like the FDA or EMA. For instance, in the development of a generic apalutamide formulation, the use of a well-characterized, high-purity Apalutamide-d7 standard is critical for demonstrating bioequivalence in pharmacokinetic studies, a requirement that cannot be reliably met with unlabeled apalutamide or a non-validated internal standard [2].

Regulatory Compliance ANDA Method Validation

Validated Application Scenarios for Apalutamide-d7 in Pharmaceutical R&D and Bioanalysis


LC-MS/MS Method Development and Validation for Apalutamide in Human Plasma

Apalutamide-d7 is the internal standard of choice for developing and validating a sensitive and selective LC-MS/MS assay for quantifying apalutamide in human plasma. The +7 Da mass shift ensures that the internal standard is free from isotopic interference, enabling accurate quantitation at low ng/mL levels. This application is essential for supporting Phase I-III clinical trials and therapeutic drug monitoring (TDM) studies where precise measurement of drug exposure is required. [1]

Quality Control (QC) Standard for Generic Apalutamide Formulation (ANDA)

In the development and manufacturing of a generic apalutamide drug product, Apalutamide-d7 serves as a critical QC standard for in-process control and release testing. It ensures batch-to-batch consistency of the active pharmaceutical ingredient (API) and finished dosage form, as required by pharmacopeial monographs (e.g., USP) and ANDA submission guidelines. The high isotopic purity of Apalutamide-d7 minimizes analytical variability, supporting robust and defensible data for regulatory filings. [2]

Pharmacokinetic (PK) and Bioequivalence (BE) Studies in Preclinical and Clinical Research

Apalutamide-d7 is indispensable in preclinical and clinical PK/BE studies. By co-eluting with the analyte and correcting for matrix effects and sample preparation losses, it enables the calculation of accurate PK parameters such as Cmax, Tmax, and AUC. The use of a stable isotope-labeled internal standard is a regulatory expectation for robust PK data, and Apalutamide-d7 directly fulfills this requirement for apalutamide bioanalysis. [3]

Drug-Drug Interaction (DDI) and Metabolite Profiling Studies

When investigating potential DDIs or characterizing the metabolic profile of apalutamide, Apalutamide-d7 provides a stable and reliable reference point. Its distinct mass allows it to be used in multiplexed assays alongside other internal standards for simultaneous quantification of apalutamide and its metabolites (e.g., N-desmethyl apalutamide). This reduces analysis time and sample volume requirements, increasing the efficiency of ADME studies. [4]

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